![molecular formula C19H18N4O B14383664 4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide CAS No. 89784-56-5](/img/structure/B14383664.png)
4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide is a chemical compound with the molecular formula C18H16N4O It is a derivative of benzamide and is characterized by the presence of amino groups attached to the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide typically involves a multi-step process. One efficient synthetic route involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzanilide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, where amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogenated compounds and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically results in the formation of amines .
Applications De Recherche Scientifique
4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzamide: A simpler analog with similar functional groups.
4-Amino-N-(4-aminophenyl)benzamide: Another derivative with comparable properties
Uniqueness
4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its multiple amino groups provide sites for further functionalization, making it a valuable compound in synthetic chemistry and research .
Propriétés
Numéro CAS |
89784-56-5 |
|---|---|
Formule moléculaire |
C19H18N4O |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
4-amino-N-[4-(4-aminoanilino)phenyl]benzamide |
InChI |
InChI=1S/C19H18N4O/c20-14-3-1-13(2-4-14)19(24)23-18-11-9-17(10-12-18)22-16-7-5-15(21)6-8-16/h1-12,22H,20-21H2,(H,23,24) |
Clé InChI |
LTIOTSPYDBJXKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


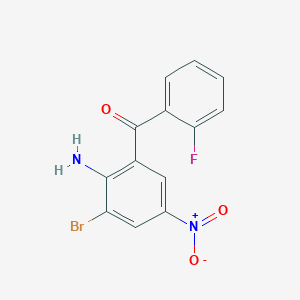


![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14383621.png)
![N,N'-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine](/img/structure/B14383628.png)
![Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate](/img/structure/B14383631.png)
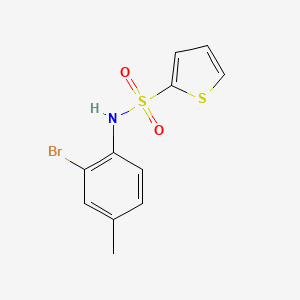
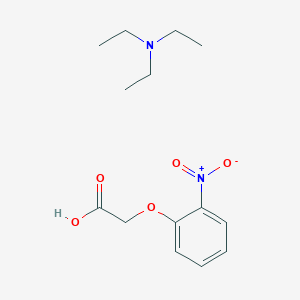
![3,4-Diphenylindeno[1,2-b]pyran-2,5-dione](/img/structure/B14383641.png)
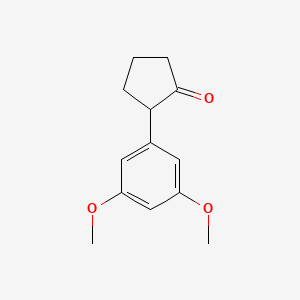
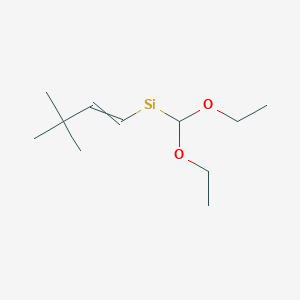
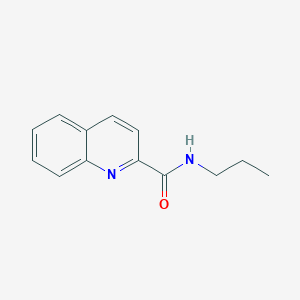

![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
